molecular formula C3H9ClF2N2 B6174618 (2,2-difluoropropyl)hydrazine hydrochloride CAS No. 2490432-20-5

(2,2-difluoropropyl)hydrazine hydrochloride

Cat. No.: B6174618
CAS No.: 2490432-20-5
M. Wt: 146.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluoropropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C3H9ClF2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,2-difluoropropyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoropropyl)hydrazine hydrochloride typically involves the reaction of 2,2-difluoropropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it is converted to corresponding oxides or other oxidized derivatives.

    Reduction: It can also participate in reduction reactions, often reducing other compounds in the process.

    Substitution: This compound can undergo substitution reactions, where the hydrazine moiety or the 2,2-difluoropropyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropyl oxides, while substitution reactions can produce a wide range of substituted hydrazines.

Scientific Research Applications

(2,2-Difluoropropyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.

    Biology: This compound can be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.

    Industry: It is used in the production of various chemicals and materials, serving as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of (2,2-difluoropropyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

    (2,4-Difluorophenyl)hydrazine hydrochloride: Another hydrazine derivative with similar chemical properties.

    (2,2-Difluoroethyl)hydrazine hydrochloride: A compound with a similar structure but different substituents.

Uniqueness: (2,2-Difluoropropyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain types of chemical reactions and research applications.

Properties

CAS No.

2490432-20-5

Molecular Formula

C3H9ClF2N2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.